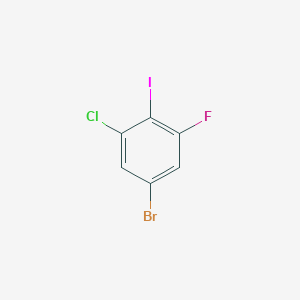

5-Bromo-1-chloro-3-fluoro-2-iodobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-chloro-3-fluoro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-4(8)6(10)5(9)2-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQAABVMKMRFARY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)I)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60661535 | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

335.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83027-73-0 | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60661535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-1-chloro-3-fluoro-2-iodo-benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene

Strategic Retrosynthetic Analysis

Retrosynthetic analysis is a method for designing a synthetic pathway by working backward from the target molecule to simpler, commercially available starting materials. airitilibrary.com This process involves breaking down the complex target molecule through a series of "disconnections" that correspond to known chemical reactions. airitilibrary.com For polysubstituted aromatic compounds, the order in which substituents are introduced is critical to the success of the synthesis, as the groups already present on the ring will direct the position of subsequent additions. libretexts.orgpressbooks.pub

For a molecule like 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, the primary disconnections involve the carbon-halogen bonds. The goal is to identify a sequence of reactions that could form these bonds in the forward synthesis. A key consideration is the directing effect of the halogens themselves. Halogens are deactivating yet ortho-, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. libretexts.org

A plausible retrosynthetic strategy would involve sequentially disconnecting the halogens, often starting with the one introduced in the final step of the forward synthesis. For instance, one might consider the iodination or bromination as the final step. However, a more powerful strategy involves disconnecting to a precursor where a more versatile functional group, such as an amino (-NH₂) or nitro (-NO₂) group, is present. These groups can be used to control the regiochemistry and can be converted into a halogen or removed entirely. google.com

A potential retrosynthetic pathway could look like this:

Disconnect the Iodine: The C-I bond can be formed via iodination of a 4-bromo-2-chloro-6-fluoroaniline (B1287600) precursor, followed by removal of the amino group. Alternatively, direct iodination of a 1-bromo-5-chloro-3-fluorobenzene precursor could be considered, though controlling regioselectivity would be challenging.

Disconnect the Amino Group (from an Aniline (B41778) Precursor): An amino group is an excellent control element. It can be introduced via the reduction of a nitro group. youtube.com The amino group can then be replaced by a halogen (e.g., F via the Schiemann reaction) or removed (deamination) after it has served its purpose of directing other substituents. google.com

Disconnect Other Halogens: The remaining C-Br, C-Cl, and C-F bonds are disconnected to arrive at a simpler, often commercially available, starting material like a di-substituted or mono-substituted benzene (B151609). youtube.com

Based on the retrosynthetic analysis, highly functionalized anilines and nitrobenzenes are identified as key strategic precursors. The strong activating and ortho-, para-directing nature of the amino group, or the strong deactivating and meta-directing nature of the nitro group, can be exploited to install other substituents in the desired positions. pressbooks.pub

For the synthesis of this compound, a plausible precursor could be a compound like 2,4-dichloro-3-fluoro-aniline or a related nitrobenzene (B124822). google.com For example, a synthetic plan could start with a nitrobenzene derivative. The nitro group directs subsequent halogenations to the meta position. libretexts.org Following the introduction of other substituents, the nitro group can be reduced to an aniline (NH₂). youtube.com This aniline can then be used to introduce the final halogen, for instance, through a Sandmeyer reaction or a Schiemann reaction, before being removed if necessary. Patent literature for related compounds often details routes starting from substituted nitrobenzenes, which are then reduced to anilines to facilitate further transformations. google.com

Advanced Synthetic Routes

The forward synthesis of this compound from a simple starting material like benzene involves a carefully orchestrated sequence of reactions. The order of halogenation is paramount to achieving the correct substitution pattern.

A multi-step synthesis is unavoidable for this target molecule. libretexts.org A hypothetical route might begin with a precursor like 1,3-dichloro-2-fluoro-4-nitro-benzene, which can be synthesized through various nitration and halogenation steps. google.com

A possible sequence is outlined below:

Reduction: The nitro group of the precursor is reduced to an amino group (aniline) using reagents like Sn/HCl or H₂/Pd. youtube.com This transforms the directing effect from meta to ortho-, para-.

Bromination: The resulting aniline is brominated. The powerful activating effect of the amino group directs the bromine to one of the open ortho/para positions.

Diazotization and Substitution: The amino group is then converted into a diazonium salt (N₂⁺) using sodium nitrite (B80452) and a strong acid. This versatile intermediate can then be used to introduce the iodine atom (e.g., via reaction with KI).

Final Modification: If the amino group was used to introduce a different halogen (like fluorine via the Schiemann reaction), the other halogens would need to be installed in preceding steps, always considering the directing effects of the substituents present at each stage.

Electrophilic Aromatic Substitution (EAS) is the fundamental reaction for introducing halogens onto a benzene ring. msu.edubyjus.com The reaction proceeds via a two-step mechanism: attack of the aromatic ring on the electrophile to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. msu.edu

Chlorination and Bromination: These reactions typically require a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule (e.g., Cl₂ or Br₂) and generate a potent electrophile. byjus.commasterorganicchemistry.com

Iodination: Direct iodination with I₂ is often slow and requires an oxidizing agent (like HNO₃ or H₂O₂) to generate a stronger electrophilic iodine species (I⁺). masterorganicchemistry.comchemistrysteps.com

Fluorination: Direct fluorination with F₂ is too violent and impractical. Therefore, fluorine is typically introduced indirectly, most commonly via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt derived from an aniline precursor.

The presence of multiple deactivating halogen substituents on the ring makes subsequent EAS reactions progressively more difficult, often requiring harsher conditions. libretexts.org

| Halogenation | Typical Reagents | Electrophile |

|---|---|---|

| Chlorination | Cl₂, FeCl₃ or AlCl₃ | Cl⁺ |

| Bromination | Br₂, FeBr₃ | Br⁺ |

| Iodination | I₂, HNO₃ (oxidizing agent) | I⁺ |

Regioselectivity is the most critical challenge in synthesizing polysubstituted arenes. pku.edu.cn The position of an incoming electrophile is determined by the combined directing effects of all substituents already on the ring. libretexts.org

Directing Effects: Halogens (F, Cl, Br, I) are ortho-, para-directors. fiveable.me When multiple halogens are present, their directing effects can either reinforce or oppose each other. For example, in a 1,3-dihalogenated benzene, the positions ortho to one halogen and para to the other (the C4/C6 positions) are activated, but the position between the two halogens (C2) is sterically hindered and generally less reactive.

Steric Hindrance: As the benzene ring becomes more crowded with bulky substituents (like bromine and iodine), steric hindrance can play a significant role in directing an incoming group to the least hindered position. libretexts.org For instance, substitution at a position flanked by two existing substituents is generally disfavored. Careful selection of the reaction sequence is necessary to navigate these steric and electronic effects to achieve the desired 1,2,3,5-substitution pattern of the target molecule.

| Substituent | Classification | Directing Effect |

|---|---|---|

| -NH₂, -OH, -OR | Strongly Activating | Ortho, Para |

| -Alkyl (e.g., -CH₃) | Activating | Ortho, Para |

| -F, -Cl, -Br, -I | Deactivating | Ortho, Para |

| -NO₂, -SO₃H, -CN | Strongly Deactivating | Meta |

Multi-step Halogenation Sequences on Benzene or Substituted Benzenes

Electrophilic Aromatic Substitution (EAS) for Halogenation in Complex Systems

Catalyst Systems for Selective Halogenation (e.g., Lewis Acids)

The introduction of halogen atoms onto an aromatic ring is a cornerstone of organic synthesis. For substrates that are not highly activated, electrophilic halogenation often requires the use of a catalyst to enhance the electrophilicity of the halogenating agent. Lewis acids are commonly employed for this purpose.

In the context of synthesizing precursors to this compound, a plausible starting material could be 1-bromo-3-chloro-5-fluorobenzene. The subsequent iodination at the C2 position would necessitate a method for selective halogenation. Lewis acids such as iron(III) halides (FeX₃) or aluminum halides (AlX₃) are frequently used to polarize dihalogen molecules (X₂), effectively generating a more potent electrophile. For instance, the reaction of a halogenated benzene with iodine in the presence of an oxidizing agent like nitric acid or iodic acid can facilitate the introduction of the iodine atom.

The choice of Lewis acid catalyst and reaction conditions is crucial for achieving the desired regioselectivity, which is dictated by the directing effects of the existing halogen substituents. Halogens are ortho-, para-directing yet deactivating groups. In a molecule like 1-bromo-3-chloro-5-fluorobenzene, the positions ortho and para to the fluorine atom are the most activated (or least deactivated) towards electrophilic attack.

| Catalyst System | Halogenating Agent | Substrate Example | Product |

| Iron(III) Bromide (FeBr₃) | Bromine (Br₂) | 1-Chloro-3-fluorobenzene | 1-Bromo-5-chloro-3-fluorobenzene |

| Aluminum Chloride (AlCl₃) | Chlorine (Cl₂) | 1-Bromo-3-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene |

| Nitric Acid/Iodic Acid | Iodine (I₂) | 1-Bromo-3-chloro-5-fluorobenzene | This compound |

Diazotization and Sandmeyer-type Reactions for Halogen Introduction

Diazotization of aromatic amines followed by a Sandmeyer or Sandmeyer-type reaction is a versatile and powerful method for the introduction of a wide range of substituents, including halogens, onto an aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov This approach offers a distinct advantage in controlling the regiochemistry of the final product, as the position of the introduced halogen is determined by the initial position of the amino group.

A potential synthetic route to this compound via this methodology could start from a suitably substituted aniline, for example, 6-bromo-2-chloro-4-fluoro-aniline. The synthesis of a related compound, 5-bromo-1,3-dichloro-2-fluoro-benzene, has been described through the diazotization and reduction of 6-bromo-2,4-dichloro-3-fluoro-aniline. google.com

The process involves treating the primary aromatic amine with a source of nitrous acid (e.g., sodium nitrite in the presence of a strong acid) at low temperatures to form a diazonium salt. This intermediate can then be treated with a copper(I) halide (e.g., CuCl, CuBr) in a classic Sandmeyer reaction to introduce a chlorine or bromine atom. wikipedia.orgnih.gov For the introduction of iodine, a copper catalyst is not always necessary, and the diazonium salt can be treated directly with a source of iodide ions, such as potassium iodide. acs.org

| Starting Material | Reagents | Intermediate | Final Product |

| 6-Bromo-2-chloro-4-fluoro-aniline | 1. NaNO₂, H₂SO₄ 2. KI | 6-Bromo-2-chloro-4-fluoro-benzenediazonium salt | This compound |

| 2-Amino-5-bromo-1-chloro-3-fluorobenzene | 1. NaNO₂, HCl 2. KI | 5-Bromo-1-chloro-3-fluorobenzene-2-diazonium salt | This compound |

Halogen Exchange Reactions for Specific Halogen Placement

Halogen exchange (HALEX) reactions provide another avenue for the synthesis of specific aryl halides. This type of reaction involves the substitution of one halogen atom for another. While more commonly applied in the synthesis of aryl fluorides from aryl chlorides or bromides, under certain conditions, other halogen exchanges can be achieved.

For instance, the synthesis of long-chain alkyl iodides and bromides from their corresponding fluorides has been demonstrated using commercially available alumina (B75360) as a catalyst. acs.org In the context of aromatic systems, the Finkelstein reaction, which typically involves the exchange of a chloride or bromide for an iodide using an alkali metal iodide, can be a useful transformation. acs.org However, for a complex, electron-deficient substrate like a tetrahalogenated benzene, these reactions can be challenging and may require specific catalysts or harsh reaction conditions.

The feasibility of a halogen exchange reaction to produce this compound would depend on the availability of a suitable precursor and the relative reactivity of the carbon-halogen bonds. Given the bond strength hierarchy (C-F > C-Cl > C-Br > C-I), replacing a lighter halogen with a heavier one is generally more favorable.

| Precursor | Reagents | Product |

| 2,5-Dibromo-1-chloro-3-fluorobenzene | NaI, Catalyst | This compound |

| 1,2-Dichloro-5-bromo-3-fluorobenzene | NaI, Catalyst | This compound |

Cross-Coupling Reactions in the Synthesis of Highly Substituted Aryl Halides

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. These reactions are particularly useful for constructing complex aromatic systems, including highly substituted aryl halides.

Suzuki-Miyaura Coupling for Aryl-Aryl Bond Formation with Halogenated Precursors

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. nih.govnih.govyoutube.comyoutube.com This reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids. nih.gov

While typically used to form aryl-aryl bonds, the principles of Suzuki-Miyaura coupling can be applied to the synthesis of highly substituted aryl halides by using a halogenated arylboronic acid as a coupling partner. For instance, one could envision a scenario where a less complex di- or tri-halogenated benzene is coupled with a halogenated arylboronic acid to build up the desired substitution pattern. The chemoselectivity of the coupling is a key consideration, as the different carbon-halogen bonds exhibit different reactivities towards the palladium catalyst (C-I > C-Br > C-Cl).

| Aryl Halide | Boronic Acid/Ester | Catalyst/Base | Product |

| 1,3-Dibromo-5-fluorobenzene | 2-Chloro-4-iodophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Precursor to this compound |

| 1-Bromo-3-chloro-5-fluoro-2-iodobenzene | Phenylboronic acid | Pd(dppf)Cl₂, K₂CO₃ | 5-Bromo-1-chloro-3-fluoro-2-phenylbenzene |

Other Palladium-Catalyzed Cross-Coupling Strategies (e.g., Negishi, Stille)

Besides the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions, such as the Negishi and Stille couplings, are also powerful methods for the synthesis of substituted aromatic compounds.

The Negishi coupling utilizes an organozinc reagent as the coupling partner for an organic halide. wikipedia.orgorganic-chemistry.orgyoutube.com Organozinc compounds are generally more reactive than organoboron compounds, which can be advantageous for less reactive aryl chlorides. wikipedia.orgorganic-chemistry.org This reaction is known for its high functional group tolerance and effectiveness in complex molecule synthesis. wikipedia.org

The Stille coupling employs an organotin reagent (organostannane) to couple with an organic halide. A key advantage of the Stille reaction is that the organostannanes are often stable and can be purified by chromatography. However, a significant drawback is the toxicity of the tin byproducts, which can complicate purification.

Both Negishi and Stille couplings offer alternative strategies for the construction of the carbon skeleton of precursors to this compound, particularly when the use of organoboron reagents is not feasible or desirable. The choice of coupling reaction often depends on the specific substrates, desired functional group tolerance, and practical considerations such as reagent availability and toxicity.

| Reaction | Organometallic Reagent | Organic Halide | Catalyst | Product Type |

| Negishi | Arylzinc halide | Aryl halide/triflate | Palladium or Nickel | Biaryl |

| Stille | Arylstannane | Aryl halide/triflate | Palladium | Biaryl |

Free Radical Halogenation Approaches and Their Selectivity

Free radical halogenation is a type of halogenation that is characteristic of alkanes and alkyl-substituted aromatics, typically initiated by UV light or heat. wikipedia.orgchemeurope.com This reaction proceeds via a free-radical chain mechanism. wikipedia.orgchemeurope.com While direct free radical halogenation of an aromatic ring is not a common synthetic route due to the stability of the benzene ring, the principles of radical reactivity and selectivity are important in understanding potential side reactions and in the synthesis of precursors.

The selectivity of free radical halogenation is highly dependent on the halogen used. Bromination is generally more selective than chlorination, favoring the formation of the most stable radical intermediate. youtube.com Fluorination is highly reactive and often unselective, while iodination is typically not thermodynamically favorable. wikipedia.org

In the context of synthesizing this compound, free radical halogenation would be more relevant for the synthesis of alkyl-substituted precursors that could later be converted to the final product. For instance, the benzylic position of an alkyl-substituted aromatic ring is particularly susceptible to free radical bromination.

| Substrate | Halogenating Agent | Conditions | Major Product |

| Toluene | N-Bromosuccinimide (NBS) | Peroxide, heat | Benzyl bromide |

| Methane | Chlorine (Cl₂) | UV light | Chloromethane, Dichloromethane, etc. wikipedia.org |

Optimization of Reaction Conditions

The successful synthesis of polyhalogenated benzenes like this compound hinges on the precise control of various reaction parameters. Optimization is a multi-faceted process involving the careful selection of solvents, management of temperature and pressure, and fine-tuning of catalytic systems.

Solvent Effects on Reaction Rate and Selectivity

The choice of solvent is a critical factor that can significantly influence the rate and selectivity of halogenation reactions, which are key steps in the synthesis of polyhalogenated aromatics. numberanalytics.com Solvents can affect the electrophilicity of the halogenating agent and stabilize intermediates formed during the reaction. quora.com

In electrophilic aromatic substitution, the reaction proceeds through the formation of a charged intermediate known as an arenium ion or sigma complex. numberanalytics.comquora.com The solvent's polarity can play a crucial role in stabilizing this intermediate.

Polar Solvents : Polar solvents can enhance the rate of halogenation reactions. numberanalytics.com They can stabilize the charged arenium ion intermediate, thereby lowering the activation energy of the reaction. For instance, in chlorination, polar solvents can enhance the electrophilicity of the chlorine cation. numberanalytics.com

Non-Polar Solvents : Conversely, non-polar solvents may slow down the reaction rate. numberanalytics.comquora.com

Acidic Solvents : In some cases, the presence of an acid, such as acetic acid, can influence the reaction by stabilizing the arenium ion intermediate. quora.com

The selectivity of the reaction, particularly the regioselectivity in polysubstituted benzenes, is also impacted by the solvent. The solvent can influence the orientation of the incoming electrophile by interacting with the substituents already present on the aromatic ring.

Below is a table summarizing the general effects of different solvent types on electrophilic halogenation reactions.

| Solvent Type | Polarity | Effect on Reaction Rate | Rationale |

| Non-Polar | Low | Generally decreases | Does not effectively stabilize the charged arenium ion intermediate. numberanalytics.comquora.com |

| Polar Aprotic | High | Generally increases | Stabilizes the arenium ion through dipole-dipole interactions. |

| Polar Protic | High | Can increase rate, but may also react with reagents | Can solvate both the electrophile and the intermediate, but may interfere with Lewis acid catalysts. quora.com |

| Acidic | Varies | Can influence rate and kinetics | Can stabilize the arenium ion and affect the rate-determining step. quora.com |

Temperature and Pressure Control in Multistep Syntheses

The synthesis of a complex molecule such as this compound invariably involves multiple steps. libretexts.orgyoutube.com Controlling temperature and pressure throughout this sequence is paramount for maximizing yield and minimizing side reactions.

Higher temperatures generally increase the rate of reaction but can adversely affect selectivity, leading to the formation of undesired isomers or over-halogenation. numberanalytics.comnumberanalytics.com For a multistep synthesis, each step will have its own optimal temperature profile. For instance, an initial electrophilic substitution might require moderate temperatures to ensure regioselectivity, while a subsequent cross-coupling reaction might need higher temperatures to drive the catalytic cycle. nih.gov

Pressure becomes a significant variable, especially when dealing with volatile reagents or when trying to influence reaction equilibria. In modern synthesis, particularly in continuous flow systems, elevated pressure allows for heating solvents well above their atmospheric boiling points. umontreal.canih.gov This "superheating" can dramatically accelerate reaction rates, turning reactions that take hours in batch into processes that take minutes in flow. nih.gov This precise control is crucial for managing complex reaction sequences efficiently and safely. nih.gov

Catalyst Loading and Ligand Effects in Cross-Coupling

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are integral to the synthesis of complex aromatic compounds. nih.govyoutube.com The efficacy of these reactions is highly dependent on the catalyst system, which typically consists of a transition metal (often palladium) and a coordinating ligand. youtube.com

Catalyst Loading: The amount of catalyst used can impact reaction efficiency and cost. While higher catalyst loading might increase the reaction rate, it also increases the cost and the potential for metal contamination in the final product. Optimization aims to find the lowest possible catalyst loading that still provides a high yield in a reasonable timeframe. For large-scale manufacturing, even small reductions in catalyst loading can lead to significant cost savings. nih.gov

Ligand Effects: The ligand plays a crucial role in stabilizing the metal center and modulating its reactivity and selectivity. acs.org In the cross-coupling of polyhalogenated arenes, the choice of ligand is critical for achieving site-selectivity. nih.govnih.gov Because the reactivity of carbon-halogen bonds decreases in the order C-I > C-Br > C-Cl > C-F, a carefully chosen catalyst-ligand system can selectively activate one C-X bond over others. Bulky, electron-rich phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the oxidative addition step, which is the first and often rate-determining step in the catalytic cycle. nih.govyoutube.comnih.gov The steric and electronic properties of the ligand can be tuned to favor reaction at a specific halogen-substituted position on the benzene ring. nih.gov

The following table illustrates how different components of a catalyst system can be varied to optimize a cross-coupling reaction.

| Parameter | Variable | Desired Outcome |

| Metal Precursor | Pd(OAc)₂, Pd₂(dba)₃ | High activity and stability. nih.gov |

| Ligand | Biarylphosphines, NHCs | Enhanced reactivity, selectivity, and catalyst stability. acs.orgnih.gov |

| Catalyst Loading | mol % | Minimize cost and contamination while maintaining high conversion. nih.gov |

| Base | K₂CO₃, Cs₂CO₃ | Facilitates the transmetalation step. |

| Solvent | Toluene, Dioxane, DMF | Solubilizes reagents and influences catalyst activity. |

Process Intensification and Scalability

Moving a synthetic route from the laboratory bench to industrial production requires a focus on process intensification and scalability. This involves developing methodologies that are not only efficient and high-yielding but also safe, economical, and environmentally sustainable on a large scale.

Industrial-Scale Production Methodologies for Polyhalogenated Aromatics

The industrial-scale synthesis of polyhalogenated aromatics presents several challenges. Reactions that are straightforward on a gram scale can become problematic when scaled up to kilograms or tons. Issues such as heat transfer, mixing, and purification become much more critical. google.com

For example, purification by silica (B1680970) gel chromatography, common in laboratory settings, is often impractical and costly for large-scale production. google.com Therefore, industrial processes must be designed to yield products of high purity directly from the reaction or through simpler purification methods like crystallization or distillation. A patent for the synthesis of the related compound 5-bromo-1,3-dichloro-2-fluoro-benzene highlights the need for economical and industrially applicable manufacturing processes, avoiding carcinogenic reagents and complex purification steps. google.com The development of robust, high-selectivity reactions is a key objective to minimize the formation of impurities that would require difficult separation procedures.

Continuous Flow Synthesis Approaches

Continuous flow chemistry has emerged as a powerful technology for process intensification and scaling up the production of fine chemicals. umontreal.canih.gov In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. This approach offers several advantages over traditional batch processing, particularly for the synthesis of complex molecules like this compound.

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in flow reactors allows for superior control over reaction temperature, minimizing hotspots and side reactions. unito.it

Improved Safety : The small internal volume of a flow reactor means that only a small amount of material is reacting at any given time, reducing the risks associated with highly exothermic or hazardous reactions. umontreal.ca

Precise Control over Reaction Time : Residence time in the reactor is precisely controlled by the flow rate and reactor volume, leading to better control over product distribution.

Scalability : Scaling up production in a flow system often involves running the process for a longer duration or using multiple reactors in parallel ("scaling out"), which is often simpler than designing and building larger batch reactors.

By leveraging continuous flow technology, the synthesis of polyhalogenated aromatics can be made more efficient, consistent, and safer, facilitating the transition from laboratory discovery to industrial production. nih.gov

Microwave-Assisted Synthesis for Accelerated Reaction Kinetics

The application of microwave irradiation in the synthesis of highly substituted aromatic compounds, such as this compound, represents a significant advancement in synthetic methodology, offering accelerated reaction times and often improved yields compared to conventional heating methods. numberanalytics.comresearchgate.net Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules and ionic species to absorb microwave energy directly, leading to rapid and uniform heating of the reaction mixture. ijacskros.com This efficient energy transfer can overcome activation barriers more effectively than traditional conductive heating, resulting in dramatic rate enhancements. numberanalytics.comatomfair.com

While a specific documented microwave-assisted synthesis for this compound is not extensively reported in peer-reviewed literature, the principles of MAOS can be applied to its logical synthetic precursors, such as through an accelerated Sandmeyer reaction. The Sandmeyer reaction is a classic method for converting an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgbyjus.com This transformation is crucial for introducing the iodo-substituent onto the polysubstituted benzene ring.

In a hypothetical microwave-assisted approach, the diazotization of a precursor aniline, such as 3-bromo-5-chloro-1-fluoro-2-aminobenzene, followed by a copper(I)-catalyzed reaction with an iodide source, could be significantly expedited. Microwave energy can accelerate both the formation of the diazonium salt and its subsequent conversion to the final iodinated product. organic-chemistry.orgnumberanalytics.com The rapid heating under microwave irradiation can lead to a substantial reduction in reaction time, from hours to mere minutes, while also potentially minimizing the formation of unwanted byproducts that can occur with prolonged reaction times at high temperatures under conventional heating. researchgate.netacs.org

The advantages of microwave-assisted synthesis in reactions pertinent to the formation of polysubstituted halobenzenes are well-documented for analogous systems. For instance, palladium-catalyzed halogenation reactions and other cross-coupling reactions, which are fundamental in constructing such complex aromatic systems, have shown remarkable improvements under microwave conditions. nih.gov

The following table illustrates a comparative analysis of reaction times and yields for general halogenation reactions, representative of the type of transformations that could be involved in the synthesis of this compound, under conventional versus microwave heating.

| Reaction Type | Conventional Heating Time | Microwave Heating Time | Conventional Yield (%) | Microwave Yield (%) | Reference Reaction |

|---|---|---|---|---|---|

| Gewald Reaction | 4 hours | 20 minutes | 75 | 88 | Synthesis of 2-aminothiophenes organic-chemistry.org |

| Coumarin Synthesis | 8-10 hours | 10-15 minutes | 68-79 | 80-90 | Synthesis of coumarin-based 1,2,3-triazoles nih.gov |

| Palladium-Catalyzed Halogenation | 1 hour | 10-25 minutes | Variable | ~62 | Regioselective halogenation of 3-phenyl-2H-benzo[b] atomfair.comacs.orgoxazin-2-ones nih.gov |

Research into microwave-assisted synthesis has consistently demonstrated that the kinetic enhancements are not solely due to rapid heating but also to specific microwave effects that can influence reaction pathways and selectivity. ijacskros.com The use of microwave-transparent, sealed vessels allows for reactions to be conducted at temperatures significantly above the solvent's boiling point, further accelerating the reaction rate. acs.org This approach is particularly beneficial for the synthesis of complex molecules like this compound, where achieving the desired substitution pattern can be challenging and may require forcing conditions. researchgate.net The efficiency and speed of microwave-assisted synthesis make it an attractive and environmentally conscious alternative to traditional synthetic protocols. nih.gov

Advanced Spectroscopic and Analytical Characterization for 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 5-Bromo-1-chloro-3-fluoro-2-iodobenzene. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, showing two distinct signals corresponding to the two aromatic protons. The chemical shifts of these protons are influenced by the anisotropic effects and the electron-withdrawing nature of the adjacent halogen atoms. The proton at position 4 (H-4) is expected to appear as a doublet of doublets due to coupling with the fluorine atom at position 3 and the proton at position 6. Similarly, the proton at position 6 (H-6) would also likely present as a doublet of doublets, coupling to the fluorine at position 3 and the proton at position 4.

The ¹³C NMR spectrum provides a more detailed fingerprint of the carbon skeleton. Six distinct signals are expected, corresponding to the six carbon atoms of the benzene (B151609) ring. The chemical shifts are significantly influenced by the directly attached halogen atoms, with carbons bonded to more electronegative halogens generally appearing at different field strengths. Carbons directly bonded to iodine and bromine often show resonances at higher fields (lower ppm values) compared to those bonded to chlorine and fluorine.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | 7.50 - 7.80 | dd | J(H-F) = 5-8, J(H-H) = 2-3 |

| H-6 | 7.30 - 7.60 | dd | J(H-F) = 8-10, J(H-H) = 2-3 |

| C-1 | 130 - 135 | d | J(C-F) ≈ 3-5 |

| C-2 | 90 - 95 | d | J(C-F) ≈ 20-25 |

| C-3 | 158 - 162 | d | J(C-F) ≈ 240-250 |

| C-4 | 125 - 130 | d | J(C-F) ≈ 20-25 |

| C-5 | 115 - 120 | s |

Note: The predicted values are based on general principles of NMR spectroscopy for halogenated benzenes and may vary from experimental results.

¹⁹F NMR spectroscopy is a highly sensitive and informative technique for characterizing fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at position 3. This signal would likely appear as a doublet of doublets due to coupling with the two neighboring protons (H-4 and H-6). The chemical shift of the fluorine signal provides valuable information about its electronic environment, which is influenced by the surrounding halogen atoms.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity and spatial relationships between atoms in the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-6, confirming their scalar coupling and proximity on the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. For this molecule, an HSQC spectrum would show correlations between the H-4 signal and the C-4 signal, and between the H-6 signal and the C-6 signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds). HMBC is crucial for assigning the quaternary carbons. For example, H-4 would be expected to show correlations to C-2, C-3, C-5, and C-6, while H-6 would show correlations to C-1, C-2, C-4, and C-5. These correlations are vital for confirming the substitution pattern of the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment can provide information about the spatial proximity of atoms. In this case, it could show through-space correlations between the fluorine atom and the adjacent protons (H-4 and H-2 if it were present), as well as between neighboring protons.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental formula of this compound with high confidence. The presence of bromine and chlorine, with their characteristic isotopic patterns, results in a distinctive cluster of peaks for the molecular ion.

Table 2: Predicted HRMS Data for this compound (C₆H₂BrClFI)

| Isotopologue | Calculated Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| ¹²C₆¹H₂⁷⁹Br³⁵Cl¹⁹F¹²⁷I | 333.8057 | ~75 |

| ¹²C₆¹H₂⁸¹Br³⁵Cl¹⁹F¹²⁷I | 335.8037 | ~75 |

| ¹²C₆¹H₂⁷⁹Br³⁷Cl¹⁹F¹²⁷I | 335.8028 | ~25 |

Note: The calculated exact mass is based on the most abundant isotopes. The relative abundances are approximate and depend on the natural isotopic distribution of bromine and chlorine.

In mass spectrometry, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. For this compound, fragmentation is expected to be initiated by the loss of the weakest carbon-halogen bond, which is the C-I bond. Subsequent losses of other halogen atoms or small neutral molecules would lead to a series of fragment ions.

A plausible fragmentation pathway would involve the initial loss of an iodine radical to form a stable aryl cation. Further fragmentation could involve the loss of bromine, chlorine, or fluorine radicals, or the elimination of molecules such as HCl or HBr. The analysis of the m/z values of these fragment ions helps to confirm the presence and arrangement of the substituents on the benzene ring.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of this compound, GC-MS is instrumental for assessing the purity of a sample and for separating it from its structural isomers. The separation is achieved in the gas chromatograph, where the compound is passed through a capillary column. The differential interactions between the analyte and the column's stationary phase lead to the separation of components based on factors like boiling point and polarity.

The high efficiency of capillary columns is crucial for separating isomers of halogenated benzenes, which often have very similar physicochemical properties. vurup.sk For instance, the separation of dichlorobenzene isomers can be challenging, but achievable with appropriate column selection and temperature programming. nih.gov The choice of the stationary phase is critical; for example, liquid crystalline stationary phases have shown unique selectivity for positional isomers. vurup.sk

Once separated by the GC, the molecules enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. The resulting mass spectrum provides a molecular fingerprint, allowing for the confirmation of the compound's identity and the identification of any impurities. For halogenated compounds, the isotopic patterns of bromine and chlorine are particularly useful for identification.

To enhance sensitivity and selectivity for trace-level analysis of halogenated compounds in complex matrices, such as crude oil, techniques like headspace sampling or selective ionization methods can be employed. researchgate.net A halogen-specific detector (XSD) can also be used in conjunction with GC to selectively detect halogenated compounds, minimizing interference from non-halogenated matrix components. nih.gov

Table 1: Illustrative GC-MS Parameters for Halogenated Benzene Analysis

| Parameter | Value |

| GC System | Agilent 7890A or similar |

| Column | DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Inlet Temperature | 280 °C |

| Injection Mode | Split (e.g., 50:1) |

| Carrier Gas | Helium, constant flow (e.g., 1 mL/min) |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| MS System | 5975C MSD or similar |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-400 amu |

| Transfer Line Temp | 280 °C |

Note: These are example parameters and would require optimization for the specific analysis of this compound.

Comprehensive Two-Dimensional Gas Chromatography Coupled to Time-of-Flight Mass Spectrometry (GC×GC/TOF-MS) for Complex Mixtures

For the analysis of highly complex mixtures containing numerous halogenated compounds, comprehensive two-dimensional gas chromatography (GC×GC) coupled to a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power and sensitivity. nih.gov This technique employs two columns with different stationary phases (orthogonal separation mechanisms) connected by a modulator.

The modulator traps fractions of the effluent from the first-dimension column and then rapidly re-injects them onto the second-dimension column for a fast separation. This results in a structured two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional GC analysis. nih.gov

The coupling of GC×GC with TOF-MS is particularly advantageous. TOF-MS provides high-speed data acquisition, which is necessary to capture the narrow peaks produced by the second-dimension separation, and offers high-resolution mass measurements for accurate formula determination. dntb.gov.ua This combination is a powerful tool for non-target screening and the identification of unknown halogenated compounds in complex environmental or biological samples. nih.govnih.gov The use of negative chemical ionization (NCI) can further enhance the selective and sensitive detection of electrophilic molecules like organohalogens. nih.gov

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide detailed information about the molecular structure and functional groups present in a molecule.

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of the molecule. The substitution pattern on the benzene ring significantly influences the vibrational frequencies. marmacs.org Key vibrational modes for substituted benzenes include:

C-H stretching vibrations: Typically observed in the 3100-3000 cm⁻¹ region. docbrown.info

C-C stretching vibrations of the benzene ring: These appear as a series of bands, often in the 1600-1450 cm⁻¹ region. docbrown.info

C-H out-of-plane bending vibrations: These are strong bands in the fingerprint region (below 1000 cm⁻¹) and are highly characteristic of the substitution pattern on the ring. spectra-analysis.com

C-X (Halogen) stretching vibrations: These vibrations occur at lower wavenumbers and their positions are dependent on the mass of the halogen atom. spectroscopyonline.com The C-F stretch will be at the highest frequency, followed by C-Cl, C-Br, and C-I at progressively lower frequencies. spectroscopyonline.com

Raman spectroscopy provides complementary information. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman scattering depends on a change in the polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

Table 2: Expected IR Absorption Regions for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C-C Stretch | 1600 - 1450 |

| C-F Stretch | 1250 - 1000 |

| C-Cl Stretch | 850 - 550 |

| C-Br Stretch | 680 - 515 |

| C-I Stretch | 600 - 485 |

| C-H Out-of-Plane Bending | < 900 |

Note: These are general ranges and the exact positions will be influenced by the interactions between the substituents.

While the benzene ring itself is planar, the interactions between the bulky halogen substituents could potentially lead to minor distortions. However, significant conformational isomers are not expected for a single benzene ring derivative like this. Spectroscopic signatures, particularly in the low-frequency region of the IR and Raman spectra, can be sensitive to subtle changes in molecular geometry and intermolecular interactions in the solid state. For molecules with more conformational flexibility, such as substituted cyclohexanes, variable temperature NMR spectroscopy is a more direct method for studying conformational equilibria. acs.org In the case of this compound, spectroscopic analysis would primarily confirm the single dominant conformation.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid.

This technique would definitively confirm the substitution pattern on the benzene ring and provide precise measurements of the C-C bond lengths within the ring, as well as the C-Br, C-Cl, C-F, and C-I bond lengths. It would also reveal the planarity of the benzene ring and any minor distortions caused by steric hindrance between the bulky halogen substituents. Furthermore, the crystallographic data provides information about the packing of the molecules in the crystal lattice and any intermolecular interactions, such as halogen bonding, that may be present. mdpi.com

Intermolecular Interactions and Crystal Packing Analysis

The solid-state structure and resulting properties of this compound are governed by a complex interplay of intermolecular interactions. Analysis of the crystal packing, typically elucidated through single-crystal X-ray diffraction, reveals the forces that dictate the three-dimensional arrangement of the molecules. wikipedia.orgnih.gov For polyhalogenated benzenes, these interactions are primarily a combination of van der Waals forces, π-π stacking, and halogen bonds.

Halogen bonding is a significant directional interaction in the crystal packing of this compound. bohrium.com It occurs between an electropositive region on one halogen atom (a σ-hole), opposite the C-X covalent bond, and a nucleophilic region on an adjacent molecule, such as another halogen atom. mdpi.com The strength of these halogen bonds increases with the polarizability of the halogen, following the order I > Br > Cl > F. oup.com Consequently, C–I···X and C–Br···X interactions are expected to be the most influential in the crystal lattice of this compound, playing a crucial role in the formation of specific supramolecular synthons. oup.com

Chromatographic Separation Methodologies

Chromatographic techniques are essential for the purification, purity assessment, and analysis of this compound, particularly for separating it from isomers or reaction byproducts.

Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the most common and versatile technique for analyzing non-volatile organic compounds like polyhalogenated benzenes. scispace.comnih.gov Method development for this compound focuses on optimizing selectivity and resolution to separate it from structurally similar impurities.

A typical RP-HPLC method would employ a hydrophobic stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column. bme.hu Due to the varied halogen substituents, specialized stationary phases like pentafluorophenyl (PFP) or phenyl-hexyl columns can offer alternative selectivity. agilent.comchromforum.org These columns can engage in π-π interactions, which are different for various halogenated aromatics, thus improving separation. chromforum.org

The mobile phase usually consists of a mixture of water and a miscible organic solvent, most commonly acetonitrile (B52724) or methanol. lew.ro A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the timely elution of all components with good peak shape. Additives like trifluoroacetic acid (TFA) may be used to improve peak symmetry. chromforum.org Detection is typically achieved using a UV detector, set at a wavelength where the benzene ring exhibits strong absorbance (e.g., 254 nm). lew.ronih.gov

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC) is a powerful technique for separating volatile and semi-volatile compounds, making it well-suited for the analysis of halogenated benzene isomers. postnova.com The critical factor in achieving separation of these closely related compounds is the choice of the capillary column's stationary phase. sigmaaldrich.com The principle of "like dissolves like" is a general guide; the polarity of the stationary phase should be matched to the polarity of the analytes. sigmaaldrich.comsigmaaldrich.com

For separating positional isomers of polyhalogenated benzenes, stationary phases with unique selectivity are required. postnova.com While standard non-polar phases (e.g., polydimethylsiloxane) separate based on boiling point, they may not resolve isomers effectively. unt.edu Intermediate and high-polarity columns offer better selectivity.

Stationary phases incorporating phenyl groups (e.g., 50% diphenyl / 50% dimethyl polysiloxane) or cyanopropyl groups provide different interaction mechanisms, such as dipole-dipole and π-π interactions, which are sensitive to the positions of the halogen substituents on the benzene ring. sigmaaldrich.comsigmaaldrich.com For particularly difficult separations, highly polar phases, often containing high percentages of cyanopropyl, or specialty phases like those based on liquid crystals, may be necessary to resolve all isomers. vurup.sk

Table 2: Recommended GC Stationary Phases for Polyhalogenated Benzene Isomers

| Stationary Phase Type | Primary Interaction Mechanism | Suitability for Isomer Separation |

|---|---|---|

| 5% Diphenyl / 95% Dimethyl Polysiloxane | Dispersion, weak π-π | General purpose, moderate |

| 50% Diphenyl / 50% Dimethyl Polysiloxane | Dispersion, strong π-π | Good |

| 14% Cyanopropylphenyl / 86% Dimethyl Polysiloxane | Dipole-dipole, π-π, dispersion | Very Good |

| High-Cyanopropyl Phase (e.g., >50%) | Strong dipole-dipole | Excellent |

To determine the total content of each halogen (F, Cl, Br, I) in this compound, Combustion Ion Chromatography (CIC) is a highly effective and automated technique. eag.comthermofisher.com This method avoids complex sample preparation and allows for the simultaneous, speciated analysis of all halogens from a single sample. diva-portal.orgchromatographyonline.com

The CIC process involves two main stages:

Combustion: A small, precisely weighed amount of the organic compound is combusted in a high-temperature furnace (typically 900-1100 °C) in an argon/oxygen atmosphere. thermofisher.comthermofisher.com This pyrohydrolytic combustion quantitatively converts the covalently bound halogens into their respective hydrogen halides (HF, HCl, HBr, HI). eag.comdiva-portal.org

Ion Chromatography: The resulting gaseous products are transferred to an aqueous absorption solution, where the hydrogen halides dissolve to form fluoride (B91410) (F⁻), chloride (Cl⁻), bromide (Br⁻), and iodide (I⁻) ions. eag.com This solution is then automatically injected into an ion chromatograph. The anions are separated on an IC column and quantified using a conductivity detector. diva-portal.org This provides a precise measurement of the mass percentage of each individual halogen in the original sample. chromatographyonline.com

Elemental Analysis for Stoichiometric Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the constituent elements in a compound. For this compound, this analysis provides experimental verification of its empirical and molecular formula, C₆H₂BrClFI, and serves as a crucial check of sample purity. eltra.comresearchgate.net

The analysis is typically performed using an automated combustion analyzer. The compound is combusted at high temperature in a stream of oxygen, converting carbon to carbon dioxide (CO₂) and hydrogen to water (H₂O). The amounts of these combustion products are measured precisely, allowing for the calculation of the mass percentages of carbon and hydrogen. Halogens are determined through separate methods, such as the aforementioned combustion ion chromatography, or by other specific titration or gravimetric techniques after combustion.

The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₆H₂BrClFI) and the atomic weights of the elements. A close agreement, typically within ±0.4%, between the found and calculated values is considered strong evidence for the assigned stoichiometry and high purity of the compound. nih.gov

Table 3: Theoretical Elemental Composition of this compound (C₆H₂BrClFI)

| Element | Symbol | Atomic Mass (amu) | Count | Total Mass (amu) | Mass Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 6 | 72.066 | 21.49% |

| Hydrogen | H | 1.008 | 2 | 2.016 | 0.60% |

| Bromine | Br | 79.904 | 1 | 79.904 | 23.83% |

| Chlorine | Cl | 35.453 | 1 | 35.453 | 10.57% |

| Fluorine | F | 18.998 | 1 | 18.998 | 5.67% |

| Iodine | I | 126.904 | 1 | 126.904 | 37.84% |

| Total | 335.341 | 100.00% |

Compound Name Table

| Compound Name |

|---|

| This compound |

| Trifluoroacetic acid |

| Acetonitrile |

| Methanol |

Reactivity and Reaction Mechanisms of 5 Bromo 1 Chloro 3 Fluoro 2 Iodobenzene

Electrophilic Aromatic Substitution (EAS) in Polyhalogenated Systems

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene (B151609) and its derivatives. byjus.com The reaction proceeds through a two-step mechanism involving the initial attack of an electrophile on the electron-rich aromatic ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. byjus.comvanderbilt.edumsu.edu The subsequent loss of a proton from this intermediate restores the aromaticity of the ring, yielding the substituted product. byjus.commasterorganicchemistry.com For polyhalogenated systems, the reaction is significantly influenced by the multiple electron-withdrawing halogen atoms.

Influence of Multiple Halogen Substituents on Ring Deactivation and Regioselectivity

Despite being deactivating, halogens are ortho-, para-directors. msu.edupressbooks.publibretexts.org This is because the lone pairs on the halogen can stabilize the positive charge in the arenium ion intermediate through resonance when the electrophile attacks at the ortho or para positions. libretexts.org This resonance stabilization is not possible for meta-attack.

In a polyhalogenated compound like 5-Bromo-1-chloro-3-fluoro-2-iodobenzene, these effects are cumulative. The key factors determining the outcome of an EAS reaction are:

Ring Deactivation: With four strongly electron-withdrawing halogens, the benzene ring is significantly deactivated, making EAS reactions challenging and requiring harsh conditions or powerful electrophiles.

Regioselectivity: The position of electrophilic attack is determined by the combined directing effects of all four halogens. The directing power generally follows the order of electronegativity, with fluorine having the strongest influence. libretexts.org All halogens direct incoming electrophiles to the positions ortho and para to themselves. wou.edu In this compound, the only available positions for substitution are C4 and C6. The directing effects on these positions must be considered:

Attack at C4: This position is ortho to the fluorine at C3 and the bromine at C5. It is para to the chlorine at C1.

Attack at C6: This position is ortho to the chlorine at C1 and the iodine at C2. It is para to the bromine at C5.

The most activating (or least deactivating) substituent typically governs the regioselectivity. wou.edu Among halogens, reactivity in EAS correlates with electronegativity, with the most electronegative halogen being the least deactivating. libretexts.orglibretexts.org Therefore, fluorine at C3 would exert the most potent ortho-directing effect, favoring substitution at the C4 position. Steric hindrance can also play a significant role; the position between two substituents is often the last to be substituted. wou.edu

| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Effect |

|---|---|---|---|---|

| -F, -Cl, -Br, -I | Strongly Electron-Withdrawing (-I) | Weakly Electron-Donating (+R) | Deactivating | Ortho, Para-Directing |

Theoretical Studies of Electrophile Attack and Transition States

The rate-determining step in EAS is the formation of the positively charged arenium ion. libretexts.orguci.edu Computational models, such as those employing Density Functional Theory (DFT), can be used to:

Model the Reactants: Create a three-dimensional model of this compound and the incoming electrophile.

Simulate Electrophile Attack: Simulate the attack of the electrophile at each of the available positions (C4 and C6).

Calculate Intermediate Energies: Determine the relative energies of the two possible arenium ion intermediates. The intermediate with the lower energy (i.e., the most stable) corresponds to the preferred site of attack. The stability is influenced by how effectively the positive charge is delocalized and stabilized by the resonance and inductive effects of the four halogens.

Calculate Transition State Energies: Identify the transition state structures leading to each intermediate and calculate their activation energies. The pathway with the lower activation energy barrier will be the kinetically favored one, leading to the major product.

For this compound, theoretical calculations would likely confirm that attack at the C4 position is favored, primarily due to the strong resonance stabilization provided by the adjacent fluorine atom, which is the most effective among the halogens at stabilizing the positive charge of the arenium ion.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Aryl halides are typically unreactive towards nucleophilic substitution under standard conditions. ncerthelp.com However, under specific circumstances, they can undergo Nucleophilic Aromatic Substitution (SNAr). This reaction involves the displacement of a leaving group, such as a halide, by a nucleophile. wikipedia.org

Conditions for SNAr in Activated and Deactivated Aryl Halides

The feasibility of an SNAr reaction is highly dependent on the electronic nature of the aryl halide.

Activated Aryl Halides: SNAr reactions proceed readily when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. chemistrysteps.comlibretexts.orglumenlearning.comlibretexts.orgpressbooks.pub These groups stabilize the negatively charged intermediate formed during the reaction, thereby lowering the activation energy. lumenlearning.combyjus.com The more EWGs present, the faster the reaction. pressbooks.pub

Deactivated Aryl Halides: Aryl halides lacking such activating groups are considered "deactivated" and are generally inert to SNAr. ncerthelp.com Polyhalogenated benzenes, in the absence of other activating groups, fall into this category. For these unactivated substrates, SNAr can only be achieved under forcing conditions, such as high temperatures and pressures, or with very strong nucleophiles like amide ions (NH₂⁻). pressbooks.pub These harsh conditions often lead to an alternative "elimination-addition" mechanism involving a highly reactive benzyne (B1209423) intermediate. pressbooks.pubuomustansiriyah.edu.iq An alternative approach for unactivated aryl halides involves η⁶-coordination to a transition metal (e.g., Ru(II), Cr(0)), which makes the ring highly electron-deficient and susceptible to nucleophilic attack. worktribe.com

For this compound, the cumulative inductive effect of four halogens makes the ring electron-poor. While this deactivates the ring for EAS, it makes it less resistant to nucleophilic attack than benzene itself. However, without a strongly activating group like -NO₂, SNAr would likely require harsh reaction conditions.

Mechanism of Addition-Elimination Pathways

The most common mechanism for SNAr is the addition-elimination pathway. chemistrysteps.comlibretexts.orguomustansiriyah.edu.iq It is a two-step process:

Addition of the Nucleophile (Rate-Determining Step): The nucleophile attacks the carbon atom bearing the leaving group. This initial attack is the slow, rate-determining step because it disrupts the aromaticity of the ring. uomustansiriyah.edu.iqstackexchange.com A resonance-stabilized, negatively charged intermediate, known as a Meisenheimer complex, is formed. libretexts.orglumenlearning.com In this intermediate, the carbon atom at the site of attack becomes sp³-hybridized. libretexts.org The negative charge is delocalized across the ring and is particularly stabilized if electron-withdrawing groups are present at the ortho and para positions. pressbooks.pub

Elimination of the Leaving Group (Fast Step): The leaving group departs, and the electrons from the carbon-leaving group bond collapse back into the ring, restoring its aromaticity. uomustansiriyah.edu.iq This second step is fast as it leads to the stable aromatic product. uomustansiriyah.edu.iq

Impact of Halogen Leaving Group Ability

A distinctive feature of the SNAr mechanism is the unusual trend in leaving group ability for halogens. In contrast to SN1 and SN2 reactions where the leaving group order is I > Br > Cl > F (reflecting C-X bond strength), the order in SNAr is often reversed. chemistrysteps.comstackexchange.com

Typical Halogen Reactivity Order in SNAr: F > Cl ≈ Br > I wikipedia.orgnumberanalytics.comnih.gov

This inverted order is a direct consequence of the addition-elimination mechanism. The rate-determining step is the initial nucleophilic attack, not the departure of the leaving group. stackexchange.com Highly electronegative halogens, particularly fluorine, strongly withdraw electron density from the ring via the inductive effect. This makes the carbon atom they are attached to more electrophilic (electron-poor) and thus more susceptible to attack by a nucleophile. uomustansiriyah.edu.iq This effect stabilizes the transition state leading to the Meisenheimer complex, accelerating the first step of the reaction. nih.gov

In the case of this compound, there is a competition. The C-F bond makes the C3 position highly activated for nucleophilic attack. However, fluoride (B91410) is a poor leaving group in the elimination step compared to iodide or bromide. Conversely, the C-I bond is the weakest and iodide is the best leaving group, but the iodine atom is the least effective at activating the ring for the initial attack. Therefore, the actual site of substitution would depend on the specific reaction conditions and the nature of the nucleophile, balancing the activation of the attack step against the facility of the elimination step.

| Reaction Type | Controlling Factor | Reactivity Order | Reason |

|---|---|---|---|

| SN1 / SN2 | C-X Bond Strength / Leaving Group Stability | I > Br > Cl > F | The C-I bond is the weakest and I- is the most stable anion. |

| SNAr | Ring Activation (Inductive Effect) | F > Cl ≈ Br > I | The high electronegativity of F makes the carbon more electrophilic, accelerating the rate-determining nucleophilic attack. wikipedia.orgstackexchange.comnumberanalytics.com |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are particularly valuable for the functionalization of polyhalogenated aromatic compounds like this compound. thieme-connect.comeie.gr The presence of four different halogen atoms on the benzene ring allows for sequential and site-selective modifications, driven by the differential reactivity of the carbon-halogen bonds.

Selectivity in Sequential Functionalization via Different Halogen Reactivities (e.g., Iodine-Selective Coupling)

The key to the selective functionalization of this compound lies in the distinct reactivity of its four carbon-halogen (C-X) bonds. In transition metal-catalyzed reactions, particularly those involving palladium or nickel catalysts, the first step is typically the oxidative addition of the metal into a C-X bond. nih.gov The rate of this step is largely dependent on the C-X bond dissociation energy (BDE). For halobenzenes, the BDE decreases in the order C-F > C-Cl > C-Br > C-I.

This reactivity hierarchy allows for highly selective sequential cross-coupling reactions. The C-I bond, being the weakest, is the most reactive site for oxidative addition. nih.gov Therefore, under carefully controlled conditions, a palladium or nickel catalyst will selectively insert into the C-I bond, leaving the C-Br, C-Cl, and C-F bonds intact. This enables the introduction of a first functional group at the C-2 position. Following this initial coupling, a second functionalization can be directed to the C-Br bond, and subsequently to the C-Cl bond, by modifying the reaction conditions or the catalyst system. nih.gov The C-F bond is generally the least reactive and typically remains untouched in these cross-coupling reactions. nih.gov

Table 1: Relative Reactivity of Carbon-Halogen Bonds in Cross-Coupling Reactions

| Carbon-Halogen Bond | Relative Bond Dissociation Energy | Reactivity in Oxidative Addition | Typical Selectivity Order |

|---|---|---|---|

| C-I | Lowest | Highest | 1st Position to React |

| C-Br | Low | High | 2nd Position to React |

| C-Cl | High | Low | 3rd Position to React |

| C-F | Highest | Lowest | Generally Unreactive |

This predictable selectivity allows this compound to serve as a versatile scaffold for the synthesis of complex, multi-substituted aromatic molecules. thieme-connect.com

Mechanism of Oxidative Addition, Transmetalation, and Reductive Elimination

The generally accepted mechanism for transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille couplings, involves a three-step catalytic cycle. nih.gov

Oxidative Addition : The cycle begins with a low-valent transition metal complex, typically Pd(0) or Ni(0), which inserts into the most reactive carbon-halogen bond. nih.govumb.edu For this compound, this is selectively the C-I bond. This step involves the oxidation of the metal (e.g., from Pd(0) to Pd(II)) and results in the formation of an organopalladium(II) halide intermediate. umb.edu The coordination number of the metal also increases. wikipedia.org

Transmetalation : In this step, a second organic group is transferred from an organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium(II) center. The halide ligand on the palladium is replaced by the new organic group, forming a diorganopalladium(II) complex. This step requires an activating agent, such as a base in the Suzuki reaction, to facilitate the transfer. rsc.org

Reductive Elimination : This is the final, product-forming step. The two organic groups on the palladium(II) complex couple and are eliminated from the metal center, forming a new carbon-carbon bond. umb.edu This step reduces the metal's oxidation state back to its initial low-valent state (e.g., from Pd(II) to Pd(0)) and regenerates the active catalyst, allowing the cycle to begin anew. umb.edu

This catalytic cycle highlights how the initial selective oxidative addition into the C-I bond of this compound dictates the position of the first functionalization.

Catalyst Design for Efficient and Selective Transformations

Achieving high efficiency and selectivity in the cross-coupling of polyhalogenated substrates requires careful design of the catalytic system. The choice of metal, ligands, and additives can significantly influence the reaction outcome. incatt.nl

Metal Center : Palladium is the most widely used metal for cross-coupling reactions due to its high efficiency and functional group tolerance. rsc.org Nickel catalysts are also effective, particularly for coupling less reactive C-Cl bonds, and can sometimes offer complementary selectivity. acs.org

Ligands : The ligands coordinated to the metal center play a crucial role in tuning its reactivity and stability. whiterose.ac.uk Bulky, electron-rich phosphine (B1218219) ligands, such as SPhos or XPhos, are often employed to promote the oxidative addition step and stabilize the active catalytic species. incatt.nl The design of ligands can also influence site-selectivity by introducing specific steric or electronic effects that favor reaction at one position over another. polyu.edu.hk In some cases, ligand-free systems using palladium on carbon (Pd/C) or palladium nanoparticles have also proven effective. rsc.org

Catalyst Speciation : The nature of the active catalytic species—whether it is a mononuclear complex, a multinuclear cluster, or a nanoparticle—can impact selectivity. nih.govwhiterose.ac.uk For instance, different palladium species have been shown to favor different reaction sites on the same dihalogenated substrate. nih.gov Controlling the conditions to favor the formation of a specific type of catalyst can therefore be a strategy for directing the reaction to a desired halogen.

Table 2: Factors in Catalyst Design for Selective Cross-Coupling

| Catalyst Component | Role and Influence on Selectivity | Examples |

|---|---|---|

| Metal Center | Determines fundamental catalytic activity. Pd is common for C-I/C-Br; Ni can be used for C-Cl. | Pd(OAc)₂, Pd₂(dba)₃, NiCl₂(dme) |

| Ligands | Modulate catalyst activity, stability, and selectivity through steric and electronic effects. | PPh₃, SPhos, XPhos, Buchwald-type phosphines |

| Additives/Base | Essential for the transmetalation step (e.g., Suzuki) and can influence catalyst stability. | Na₂CO₃, K₃PO₄, Cs₂CO₃ |

| Catalyst Speciation | The active catalyst form (monomer, cluster, nanoparticle) can alter site-selectivity. | Mononuclear Pd(0) complexes, Pd₃ clusters, Pd nanoparticles |

Radical Reactions

Beyond transition-metal catalysis, halogenated benzenes can also participate in radical reactions. These reactions proceed through different intermediates and mechanisms, offering alternative pathways for functionalization.

Generation of Aryl Radicals from Halogenated Benzenes

Aryl radicals can be generated from aryl halides through single-electron transfer (SET) processes. rsc.orgnih.gov These methods typically involve the reduction of the aryl halide, leading to the cleavage of the carbon-halogen bond. researchgate.net

Common methods for generating aryl radicals from compounds like this compound include:

Photoredox Catalysis : Visible-light photoredox catalysis has become a powerful tool for generating radicals under mild conditions. rsc.org A photocatalyst (like a ruthenium or iridium complex) absorbs light and enters an excited state. This excited catalyst can then reduce the aryl halide via SET. nih.gov The resulting radical anion is unstable and rapidly fragments, losing a halide anion to form the desired aryl radical. The reactivity order (C-I > C-Br > C-Cl) generally holds, meaning the aryl radical would likely be formed at the C-2 (iodo) or C-5 (bromo) position. researchgate.net

Transition Metal Reductants : Stoichiometric amounts of transition metals can be used to reduce aryl halides and generate radicals. nih.gov

Electrochemical Methods : Electroreduction offers another controlled way to generate aryl radicals from aryl halides by precisely managing the reduction potential. researcher.life

The choice of method and reaction conditions can influence which halogen atom is cleaved to generate the radical intermediate. researchgate.net

Homolytic Aromatic Substitution Mechanisms

Once generated, the aryl radical is a highly reactive intermediate that can participate in various reactions, including homolytic aromatic substitution (HAS). researchgate.netrsc.org In a typical HAS mechanism, the aryl radical adds to another aromatic ring (the substrate), forming a new C-C bond and a cyclohexadienyl radical intermediate. researchgate.net

The final step of the mechanism is the rearomatization of this intermediate. This involves the loss of an atom or group, typically a hydrogen atom, from the ring that was attacked. An oxidizing agent in the reaction mixture facilitates this final step, restoring the aromaticity of the substrate ring and yielding the final biaryl product. rsc.org This process provides a complementary method to transition metal-catalyzed cross-coupling for the formation of C-C bonds. researchgate.net

Photo- and Electrochemical Approaches to Aryl Radical Generation